molecular formula C20H22N4O B7561768 4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine

4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine

Cat. No. B7561768
M. Wt: 334.4 g/mol
InChI Key: WSPGPSDRHJJSHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine, also known as IPP or IPP-102, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine-102 involves its interaction with various molecular targets, including ion channels, receptors, and enzymes. This compound-102 has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound-102 has also been shown to interact with various receptors, including serotonin receptors, adrenergic receptors, and dopamine receptors. Additionally, this compound-102 has been shown to inhibit the activity of enzymes such as monoamine oxidase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound-102 depend on its molecular targets and the specific disease being studied. In cancer research, this compound-102 has been shown to induce apoptosis and inhibit cell proliferation. In depression and anxiety research, this compound-102 has been shown to modulate the levels of neurotransmitters such as serotonin and norepinephrine. In neuropathic pain research, this compound-102 has been shown to modulate the activity of voltage-gated sodium channels, resulting in analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine-102 is its potential therapeutic applications in various diseases. Additionally, this compound-102 has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of this compound-102 is its limited availability, which may hinder its use in lab experiments.

Future Directions

There are several future directions for research on 4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine-102. One direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a drug candidate for clinical trials. Additionally, further research is needed to understand the mechanism of action of this compound-102 and its interaction with molecular targets.

Synthesis Methods

The synthesis of 4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine-102 involves the reaction of 4-(4-isopropylbenzoyl)piperazine with 6-(2-methylphenyl)pyrimidine-2,4-diamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation and results in the formation of this compound-102 as a white solid.

Scientific Research Applications

4-[4-(4-Isopropylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyrimidine-102 has been studied for its potential therapeutic applications in various diseases, including cancer, depression, anxiety, and neuropathic pain. In cancer research, this compound-102 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In depression and anxiety research, this compound-102 has been shown to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and norepinephrine. In neuropathic pain research, this compound-102 has been shown to have analgesic effects by modulating the activity of voltage-gated sodium channels.

properties

IUPAC Name

N-cycloheptyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20(23-16-10-6-1-2-7-11-16)17-14-22-24-18(12-13-21-19(17)24)15-8-4-3-5-9-15/h3-5,8-9,12-14,16H,1-2,6-7,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPGPSDRHJJSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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